molecular formula C7H3ClINS B13039472 4-Chloro-7-iodothieno[3,2-c]pyridine

4-Chloro-7-iodothieno[3,2-c]pyridine

Cat. No.: B13039472
M. Wt: 295.53 g/mol
InChI Key: YGBSWRDJORLVRI-UHFFFAOYSA-N
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Description

4-Chloro-7-iodothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with chlorine and iodine atoms at the 4 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve selective halogenation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available thieno[3,2-c]pyridine. The process includes halogenation reactions using reagents like N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under specific temperature and solvent conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodothieno[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 4-Chloro-7-iodothieno[2,3-c]pyridine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: 4-Chloro-7-iodothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and other research fields .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

4-chloro-7-iodothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3ClINS/c8-7-4-1-2-11-6(4)5(9)3-10-7/h1-3H

InChI Key

YGBSWRDJORLVRI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=NC=C2I)Cl

Origin of Product

United States

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